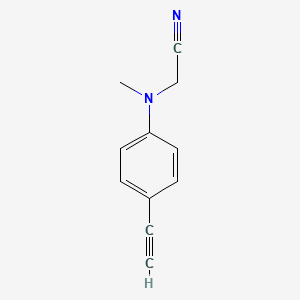
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is an organic compound that features a nitrile group attached to an amino group, which is further connected to a phenyl ring substituted with an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-ethynylaniline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Aminoacetonitrile: Similar structure but lacks the ethynyl and phenyl groups.
4-Ethynylaniline: Contains the ethynyl and phenyl groups but lacks the nitrile group.
N-Methylaminoacetonitrile: Contains the nitrile and amino groups but lacks the ethynyl and phenyl groups.
特性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-(4-ethynyl-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C11H10N2/c1-3-10-4-6-11(7-5-10)13(2)9-8-12/h1,4-7H,9H2,2H3 |
InChIキー |
MSHGTSPMKWQDSW-UHFFFAOYSA-N |
正規SMILES |
CN(CC#N)C1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



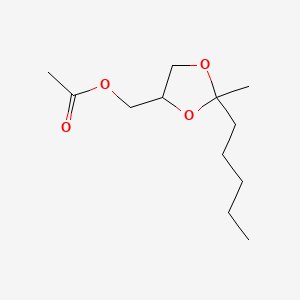
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)


amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
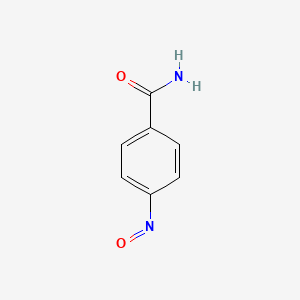
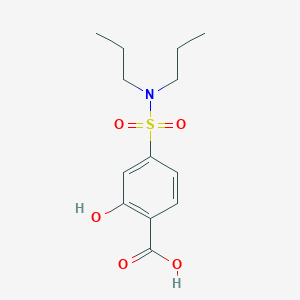
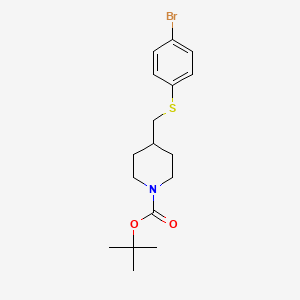
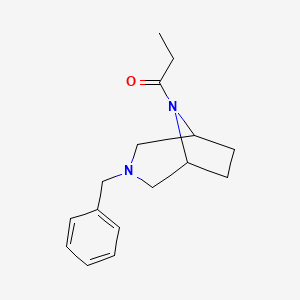
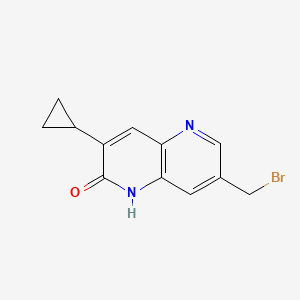
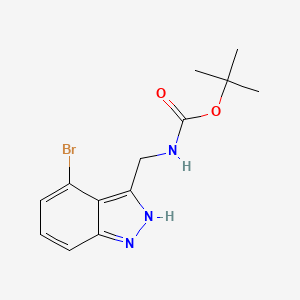
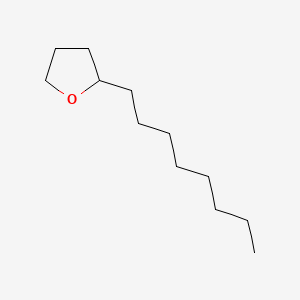
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)
